molecular formula C11H13NO2 B3158244 Methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate CAS No. 85676-99-9

Methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate

Cat. No.: B3158244
CAS No.: 85676-99-9
M. Wt: 191.23 g/mol
InChI Key: VWTSSZDILHAHFN-UHFFFAOYSA-N
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Description

Methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate is a chemical compound that belongs to the indole family Indoles are significant heterocyclic compounds that are widely found in nature and are known for their diverse biological activities

Scientific Research Applications

Methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate has several scientific research applications:

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Biochemical Analysis

Biochemical Properties

Methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to exhibit antioxidant properties . These interactions often involve the binding of the compound to specific active sites on enzymes, leading to either inhibition or activation of the enzyme’s activity. This compound’s ability to modulate enzyme activity makes it a potential candidate for therapeutic applications.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives are known to possess anticancer properties, which are mediated through the modulation of cell signaling pathways and induction of apoptosis in cancer cells . Additionally, this compound may influence cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. This compound can bind to specific receptors or enzymes, leading to changes in their activity. For instance, indole derivatives have been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, this compound may modulate gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . The temporal effects of this compound should be carefully monitored to understand its long-term impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant or anti-inflammatory activities. At higher doses, it may cause toxic or adverse effects. For example, high doses of indole derivatives have been associated with hepatotoxicity and nephrotoxicity in animal studies . Therefore, it is essential to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into different metabolites. For instance, indole derivatives are known to be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated or demethylated metabolites . These metabolic transformations can influence the compound’s biological activity and overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may bind to intracellular proteins or accumulate in specific organelles. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, indole derivatives have been shown to localize to the mitochondria, where they can modulate mitochondrial function and induce apoptosis in cancer cells . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate typically involves the reduction of indole derivatives. One common method includes the reduction of indole-3-acetic acid methyl ester using zinc powder and hydrochloric acid in ethyl acetate at room temperature. The reaction mixture is then refluxed in 2-ethoxyethanol for a specified period .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reduction techniques with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding indole derivatives.

    Reduction: It can be reduced further to yield different indoline derivatives.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Zinc powder and hydrochloric acid are frequently used.

    Substitution: Electrophilic reagents such as halogens and nitrating agents are used under controlled conditions.

Major Products Formed: The major products formed from these reactions include various substituted indoles and indolines, which have significant biological and pharmacological properties .

Comparison with Similar Compounds

  • Methyl 2-(1H-indol-3-yl)acetate
  • Methyl 2-(5-chloro-1H-indol-3-yl)acetate
  • Methyl 2-(6-bromo-1H-indol-3-yl)acetate

Comparison: Methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate is unique due to the presence of the dihydroindole moiety, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications .

Properties

IUPAC Name

methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-11(13)6-8-7-12-10-5-3-2-4-9(8)10/h2-5,8,12H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWTSSZDILHAHFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CNC2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of indole 74 (10.9 g, 57.4 mmol) in trifluoroacetic acid (200 mL) was added triethylsilane (20 mL, 121 mmol) at room temperature. The mixture was stirred at 60° C. for 3 h, cooled to room temperature and concentrated in vacuo to remove solvent. The residue was diluted with EtOAc and washed with aq. saturated Cs2CO3 solution. The organic layer was dried over anhydrous MgSO4, filtered and concentrated in vacuo. The residue was purified by silica column chromatography to provide the titled compound 75 (8.5 g, 77%). MH+192.
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate
Reactant of Route 2
Methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate
Reactant of Route 3
Methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate
Reactant of Route 4
Methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate
Reactant of Route 5
Methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate

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